3-Methoxy-5-methylbenzoic acid
Overview
Description
3-Methoxy-5-methylbenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. It is characterized by the presence of a methoxy group and a methyl group attached to a benzoic acid core. This compound is of interest due to its potential role in various chemical reactions and its relevance in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to 3-methoxy-5-methylbenzoic acid has been explored in several studies. For instance, a series of 5-substituted 3-hydroxy-4-methoxybenzoic acids, which are structurally similar to 3-methoxy-5-methylbenzoic acid, have been synthesized and evaluated as inhibitors of catechol O-methyltransferase . Additionally, the synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as a potential affinity-labeling reagent for catechol O-methyltransferase has been reported . These syntheses typically involve the introduction of substituents into the benzoic acid framework, which can significantly alter the compound's properties and reactivity.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-methoxy-5-methylbenzoic acid has been determined using various analytical techniques. For example, the crystal structure of 3,5-dibromo-2-methoxybenzoic acid was established by spectral methods and X-ray diffraction analysis . Similarly, the spatial structure of a novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivative was determined using X-ray diffraction . These studies provide insights into the three-dimensional arrangement of atoms within the molecules and can inform the understanding of their chemical behavior.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives, including those similar to 3-methoxy-5-methylbenzoic acid, has been investigated in various chemical reactions. For instance, the synthesis of 3,5-dibromo-2-methoxybenzoic acid from sea sponge Didiscus sp. suggests that naturally occurring benzoic acid derivatives can undergo halogenation reactions . Additionally, the synthesis of Schiff base compounds from 5-methoxysalicylaldehyde and hydrazides indicates that these benzoic acid derivatives can participate in condensation reactions to form more complex structures with potential antibacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxy-5-methylbenzoic acid derivatives are influenced by the substituents attached to the benzoic acid core. For example, the optical properties of novel oxadiazole derivatives synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid were investigated, showing that absorption and emission spectra can vary with the substituents present . The solvent-dependent coordination polymers formed by 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine demonstrate how the choice of solvent can affect the self-assembly and recognition patterns of these compounds .
Scientific Research Applications
Condensation Reactions
3-Methoxy-5-methylbenzoic acid exhibits unique behavior in condensation reactions. When it undergoes condensation with aqueous formaldehyde and hydrochloric acid, the products formed vary depending on the heating period. Short heating yields various phthalides, whereas longer heating results in chloromethylated phthalides. This property highlights its potential in synthesizing diverse organic compounds (Charlesworth & Levene, 1963).
Decarboxylation Studies
Studies on 5-methoxy analogs of benzoic acid, including 3-Methoxy-5-methylbenzoic acid, show stability against decarboxylation under certain conditions. This stability is significant in the context of chemical reactions where controlled decarboxylation is desired (Jackson & Bowlus, 1980).
Microbial Metabolism
Research on Pseudomonas putida has shown that certain strains can oxidize 3-Methoxy-5-methylbenzoic acid. This bacterial oxidation results in the production of methanol, indicating potential applications in bioremediation and biochemical conversions (Donnelly & Dagley, 1980).
Antifungal Properties
Phthalide derivatives, includingcompounds structurally related to 3-Methoxy-5-methylbenzoic acid, have demonstrated significant antifungal activities against plant pathogens. These compounds, derived from plant endoph
ytic fungi, showcase the potential of 3-Methoxy-5-methylbenzoic acid derivatives in developing antifungal agents for agricultural applications (Yang et al., 2011).
Bromination Studies
The bromination of derivatives of 3-Methoxy-5-methylbenzoic acid has been explored, shedding light on the chemical behavior of these compounds under bromination conditions. This research aids in understanding the reactivity and potential modification of such compounds in chemical synthesis (Cannon et al., 1971).
Computational Chemistry
The stability and reactivity of cyclopolic acid compounds, which include derivatives of 3-Methoxy-5-methylbenzoic acid, have been studied using semi-empirical methods. This research is crucial for predicting the behavior of these compounds in various chemical environments, which is essential for their practical applications in material science or pharmaceuticals (Arsyad et al., 2021).
Applications in Vibrational Spectroscopy
Vanillic acid, structurally related to 3-Methoxy-5-methylbenzoic acid, has been studied using vibrational and surface-enhanced Raman spectroscopy. This research provides insights into the analytical applications of these compounds in detecting and quantifying organic substances at low concentrations, which can be crucial in various fields including environmental monitoring and food safety (Clavijo et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-methoxy-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUKWQVSCATDLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306370 | |
Record name | 3-Methoxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-methylbenzoic acid | |
CAS RN |
62089-34-3 | |
Record name | 3-Methoxy-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62089-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062089343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62089-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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